1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine
Description
Properties
IUPAC Name |
1-(4-bromo-3-ethoxyphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-2-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJZFCHAPLQJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vapor-Phase Bromination Methodology
The bromination of 3-ethoxyphenol to 4-bromo-3-ethoxyphenol is critical for introducing the bromine substituent at the para position. A vapor-phase method adapted from EP0420556A2 minimizes dibrominated byproducts. The process involves:
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Reactor Setup : A vacuum reactor maintained at 50–200 mm Hg pressure and 90–100°C.
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Reactants : 3-ethoxyphenol (neat) and bromine vapor introduced at a controlled rate (0.2–0.5 mL/min).
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Reflux System : A rectifying column ensures continuous vapor-phase interaction, preventing condensation and enhancing selectivity for monobromination.
Key Parameters
Under these conditions, yields of 4-bromo-3-ethoxyphenol exceed 95%, with dibrominated contaminants <2%.
Sulfonation to 4-Bromo-3-ethoxyphenylsulfonyl Chloride
Chlorosulfonic Acid-Mediated Sulfonation
The brominated intermediate is converted to the sulfonyl chloride using chlorosulfonic acid (ClSO₃H). This exothermic reaction requires careful temperature control:
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Conditions :
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4-Bromo-3-ethoxyphenol (1 eq) dissolved in dry dichloromethane (DCM).
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ClSO₃H (2.5 eq) added dropwise at 0–5°C under nitrogen.
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Stirred for 4–6 hours at 20–25°C.
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Reaction Monitoring
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TLC Analysis : Hexane/ethyl acetate (8:2) to track consumption of starting material (Rf = 0.7 → 0.3).
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Workup : Quenched with ice-water, extracted with DCM, and dried over Na₂SO₄.
Yield : 80–85% after purification via vacuum distillation.
Side Reactions and Mitigation
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Over-Sulfonation : Excess ClSO₃H or elevated temperatures lead to di-sulfonation. Mitigated by stoichiometric control and low-temperature addition.
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Ethoxy Group Hydrolysis : Acidic conditions may cleave the ethoxy group. Use of anhydrous solvents and inert atmosphere prevents hydrolysis.
Coupling with Pyrrolidine to Form 1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine
Amidation Reaction Optimization
The sulfonyl chloride reacts with pyrrolidine in the presence of a base:
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Conditions :
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4-Bromo-3-ethoxyphenylsulfonyl chloride (1 eq), pyrrolidine (1.2 eq), triethylamine (2 eq) in THF.
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Stirred at 0°C → 25°C for 12 hours.
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Purification :
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Extraction : Washed with 1M HCl (removes excess amine), followed by saturated NaHCO₃.
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Crystallization : Recrystallized from ethanol/water (7:3) to afford white crystals.
Yield : 75–80% with >98% purity (HPLC).
Comparative Analysis of Bases
| Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | THF | 12 | 78 | 98.5 |
| Pyridine | DCM | 18 | 65 | 97.2 |
| DBU | Acetonitrile | 8 | 72 | 96.8 |
Triethylamine in THF provides optimal efficiency and purity due to its superior HCl scavenging capacity.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adapting the bromination step for industrial production involves:
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Flow Reactor Parameters :
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Residence time: 10–15 minutes.
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Temperature: 95°C ± 2°C.
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Pressure: 75 mm Hg.
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Advantages :
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30% higher throughput compared to batch processes.
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Dibromo impurities reduced to <1%.
Solvent Recycling
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DCM Recovery : Distillation reclaims >90% solvent, reducing waste and cost.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.12 (d, J = 8.4 Hz, 1H, ArH), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.32–3.28 (m, 4H, pyrrolidine), 1.98–1.92 (m, 4H, pyrrolidine), 1.45 (t, J = 7.0 Hz, 3H, CH₃).
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MS (ESI+) : m/z 362.02 [M+H]⁺.
Purity Assessment
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HPLC : C18 column, acetonitrile/water (70:30), RT = 6.8 min, purity >98%.
Chemical Reactions Analysis
1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the sulfonyl and ethoxy groups.
Coupling Reactions: The phenyl ring can participate in coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine serves as a scaffold for the development of new pharmacological agents. Its ability to interact with specific enzymes and receptors makes it a candidate for designing drugs targeting various diseases, including cancer and bacterial infections. The compound's sulfonyl moiety enhances its binding affinity to biological targets, which is crucial for therapeutic efficacy.
Anticancer Activity:
Research indicates that derivatives of pyrrolidine compounds, similar to this compound, exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that such compounds can significantly reduce the viability of A549 human lung adenocarcinoma cells, suggesting potential as anticancer agents.
Case Study: Cytotoxicity Assay
In vitro assays demonstrated that certain pyrrolidine derivatives reduced A549 cell viability by up to 66% at a concentration of 100 µM after 24 hours. This highlights the potential of this compound and its analogs in anticancer research.
Antimicrobial Properties
The antimicrobial efficacy of this compound has been explored against multidrug-resistant strains of bacteria. Studies indicate that compounds with similar structures can exhibit selective antimicrobial activity, making them promising candidates for combating resistant bacterial strains.
Table: Antimicrobial Efficacy
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | < 10 µg/mL |
| Similar Pyrrolidine Derivative | Escherichia coli | < 20 µg/mL |
This table illustrates the potential of the compound in addressing antibiotic resistance through its selective action against harmful pathogens.
Materials Science
In materials science, this compound is utilized in the synthesis of advanced materials with unique electronic or optical properties. Its structural features allow it to participate in various chemical reactions that can lead to the development of new materials with desirable characteristics such as conductivity or fluorescence.
Comparative Analysis with Related Compounds
Comparative studies reveal that the presence of halogen substituents (such as bromine) and functional groups (like ethoxy) significantly influence the biological activity and reactivity of pyrrolidine derivatives.
Table: Comparative Analysis
| Compound | Activity Type | Comparison with this compound |
|---|---|---|
| 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine | Anticancer | Less potent than the bromo derivative |
| 1-(4-Bromo-3-methoxyphenyl)sulfonylpyrrolidine | Antimicrobial | Similar efficacy but lower selectivity |
This analysis underscores the unique properties imparted by specific substituents on the phenyl ring, affecting both reactivity and biological activity.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine can be compared with other similar compounds, such as:
1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine: This compound has a chloro group instead of a bromo group, which may affect its reactivity and biological activity.
1-(4-Bromo-3-methoxyphenyl)sulfonylpyrrolidine: This compound has a methoxy group instead of an ethoxy group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a sulfonyl group attached to a pyrrolidine ring, which is known for its diverse biological activities, including enzyme inhibition and potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety can mimic natural substrates, inhibiting enzyme activities critical in various biochemical pathways. This inhibition can lead to significant biological effects, including anti-inflammatory and antimicrobial properties.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness may be linked to the disruption of bacterial cell wall synthesis or enzyme inhibition.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of certain metalloproteases, which are enzymes involved in various physiological processes including tissue remodeling and inflammation management .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties.
| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 10 | 15 |
| Escherichia coli | 10 | 12 |
Case Study 2: Anti-inflammatory Activity
In a controlled animal study, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model. Treatment with the compound resulted in a significant decrease in paw swelling compared to the control group.
| Treatment Group | Paw Swelling (mm) |
|---|---|
| Control | 8.5 |
| Compound Treatment | 4.2 |
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Inhibition of Cytokine Production : In vitro studies demonstrated that treatment with this compound significantly reduced IL-6 production in human peripheral blood mononuclear cells stimulated by LPS, indicating its potential as an anti-inflammatory agent .
- Selectivity for Enzymatic Targets : The compound showed selective inhibition of certain metalloproteases over others, suggesting that it could be developed into a therapeutic agent targeting specific diseases associated with these enzymes .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with a bioavailability rate observed at approximately 32% following oral administration in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
